molecular formula C12H23BrO2 B8728280 3-{[(6-Bromohexyl)oxy]methyl}-3-ethyloxetane CAS No. 355805-32-2

3-{[(6-Bromohexyl)oxy]methyl}-3-ethyloxetane

Cat. No. B8728280
M. Wt: 279.21 g/mol
InChI Key: BRSYBOWEORCCNM-UHFFFAOYSA-N
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Patent
US07700643B2

Procedure details

To a solution consisting of sodium hydroxide (50% in water, 50 g), hexane (50 ml) and tetrabutylammonium bromide (0.7 g) was added 3-ethyl-3-oxetanemethanol (5.0 g, 43.0 mmol) and 1,6-dibromohexane (30 g, 122.9 mmol). This mixture was heated at reflux for 5 h. After cooling to room temperature, the resulting mixture was diluted with water (100 ml) and extracted with ethyl acetate (3×100 ml). The extracts were combined and dried over sodium sulphate. The solvent was removed under reduced pressure and the residue was purified by column chromatography, eluting with petrol/ethyl acetate (9:1), to give a colourless oil (6.65 g, 55%). 1H NMR (300 MHz, CDCl3): δ (ppm) 4.44 (d, J=5.8 Hz, 2H, OCH2), 4.37 (d, J=5.8 Hz, 2H, OCH2), 3.52 (s, 2H, OCH2), 3.46 (t, J=6.4 Hz, 2H, OCH2), 3.40 (t, J=6.8 Hz 2H, BrCH2), 1.35-1.91 (m, 10H, CH2), 0.88 (t, J=7.5 Hz, 6H, CH3); 13C NMR (75 MHz, CDCl3): δ (ppm) 78.5 (OCH2), 73.4 (OCH2), 71.3 (OCH2), 43.4 (quat.), 33.8 (CH2), 32.7 (CH2), 29.3 (CH2), 27.9 (CH2) 26.8 (CH2), 25.4 (CH2), 8.2 (CH3). MS (m/e): 279 (MH+, 0.1%) □281 (MH+, 0.1%), 248 (3), 250 (3), 83 (89), 55 (100), 41 (86).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
0.7 g
Type
catalyst
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Yield
55%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].CCCCCC.[CH2:9]([C:11]1([CH2:15][OH:16])[CH2:14][O:13][CH2:12]1)[CH3:10].[Br:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]Br>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[Br:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][O:16][CH2:15][C:11]1([CH2:9][CH3:10])[CH2:14][O:13][CH2:12]1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C(C)C1(COC1)CO
Name
Quantity
30 g
Type
reactant
Smiles
BrCCCCCCBr
Step Four
Name
Quantity
0.7 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with petrol/ethyl acetate (9:1)

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCCOCC1(COC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 6.65 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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